molecular formula C15H21NO5 B562939 N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 CAS No. 1189481-50-2

N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3

Cat. No. B562939
M. Wt: 298.353
InChI Key: ONQJWNUBKOGDHF-GKOSEXJESA-N
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Description

“N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3” is a specialty product used in proteomics research . It has a molecular formula of C15 2H3 H18 N O5 and a molecular weight of 298.35 .


Molecular Structure Analysis

The molecular structure of “N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3” is represented by the formula C15 2H3 H18 N O5 . This indicates that the molecule contains 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.

Scientific Research Applications

Polymer Materials Chemistry and Organic Synthesis

The tert-butoxycarbonyl (BOC) group, a component of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3, is extensively used in organic synthesis and polymer materials chemistry as a protective group for functional groups. A study by Jing, Suzuki, and Matsumoto (2019) explored the thermal decomposition of methacrylate polymers containing the BOC moiety, highlighting its role in polymer stability and degradation (Jing, Suzuki, & Matsumoto, 2019).

Antioxidant Activity

Revanna et al. (2016) synthesized and characterized a series of chiral N-boc organotellurium compounds, which demonstrated significant antioxidant activity. These findings suggest potential applications of N-boc compounds, like N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3, in the development of novel antioxidants (Revanna, Panchangam, Bhanu, & Doddavenkatanna, 2016).

Catalyst in Organic Reactions

Heydari et al. (2007) highlighted the use of N-tert-butoxycarbonylation of amines in organic reactions, emphasizing the efficiency of N-Boc-protected amino acids in peptide synthesis. This study underscores the potential use of N-tert-Boc compounds in facilitating complex organic syntheses (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Drug Development and Biomedical Research

Several studies explore the use of BOC group-containing compounds in drug development and biomedical research. For instance, research into Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine for potential antimicrobial and antidiabetic applications, as well as COVID-19 inhibition, indicates the relevance of N-tert-Boc compounds in developing new therapeutic agents (G et al., 2023).

Synthetic Chemistry

Martelli, Orena, and Rinaldi (2011) demonstrated the synthesis of enantiomerically pure 3-Amino-2-methylenealkanoates using compounds similar to N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3. This research contributes to the field of synthetic chemistry, particularly in the creation of enantiomerically pure substances (Martelli, Orena, & Rinaldi, 2011).

Future Directions

As a specialty product used in proteomics research , “N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3” could have a variety of applications in future research. Its use will likely continue to evolve as new techniques and applications are developed in the field of proteomics.

properties

IUPAC Name

tert-butyl N-[2-[4-formyl-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-11(10-17)9-13(12)19-4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQJWNUBKOGDHF-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661822
Record name tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3

CAS RN

1189481-50-2
Record name tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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